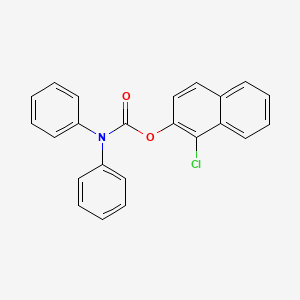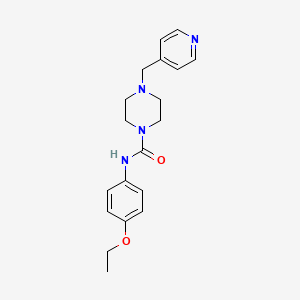![molecular formula C21H26N2O3 B4707536 1-(2-ethoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B4707536.png)
1-(2-ethoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine
Overview
Description
1-(2-ethoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine, also known as EMD-386088, is a synthetic compound that belongs to the piperazine class of drugs. It is a potent and selective agonist of the serotonin 5-HT7 receptor, which plays a vital role in the regulation of mood, cognition, and sleep. The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
The serotonin 5-HT7 receptor is a G protein-coupled receptor that is expressed in various regions of the brain, including the hippocampus, cortex, and thalamus. Activation of this receptor has been shown to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which play a crucial role in the regulation of mood, cognition, and sleep. 1-(2-ethoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine acts as a potent and selective agonist of the serotonin 5-HT7 receptor, which leads to the activation of downstream signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of circadian rhythms, and the improvement of cognitive function. The compound has also been shown to have anxiolytic and antidepressant effects in animal models, which suggest its potential therapeutic applications in these disorders.
Advantages and Limitations for Lab Experiments
1-(2-ethoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine has several advantages for use in lab experiments, including its high potency and selectivity for the serotonin 5-HT7 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, the compound also has some limitations, including its potential off-target effects and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for the study of 1-(2-ethoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine, including the development of novel drugs based on its chemical structure, the exploration of its potential therapeutic applications in various neurological and psychiatric disorders, and the investigation of its mechanism of action and downstream signaling pathways. Further studies are also needed to determine its safety and efficacy in humans and to identify potential drug interactions and side effects.
Scientific Research Applications
1-(2-ethoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and sleep disorders. The compound has been shown to have a high affinity and selectivity for the serotonin 5-HT7 receptor, which makes it a promising candidate for the development of novel drugs to treat these disorders.
properties
IUPAC Name |
1-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-25-20-7-5-4-6-19(20)22-12-14-23(15-13-22)21(24)16-26-18-10-8-17(2)9-11-18/h4-11H,3,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUBSKZLUFNFIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-(3-chlorobenzyl)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4707458.png)

![N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B4707467.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B4707469.png)
![1-[2-(4-methylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4707474.png)




![ethyl 5-isopropyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4707524.png)
![methyl 2-{[N-(mesitylsulfonyl)-N-methylglycyl]amino}benzoate](/img/structure/B4707526.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4707528.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4707542.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4707546.png)